molecular formula C21H24N4OS B3548593 N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide

N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide

Cat. No.: B3548593
M. Wt: 380.5 g/mol
InChI Key: FAZXASBCPVIVGY-UHFFFAOYSA-N
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Description

N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and an acetamide moiety

Properties

IUPAC Name

N-[4-[4-methyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-13-10-14(2)19(15(3)11-13)12-27-21-24-23-20(25(21)5)17-6-8-18(9-7-17)22-16(4)26/h6-11H,12H2,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZXASBCPVIVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as an aldehyde or ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound, such as 2,4,6-trimethylbenzylthiol, under appropriate conditions.

    Attachment of the Phenyl Group: The phenyl group is attached to the triazole ring through a substitution reaction, often using a halogenated phenyl compound.

    Acetylation: The final step involves the acetylation of the amine group on the phenyl ring to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,5-trimethylbenzyl)-acetamide
  • N-(2,4,6-trimethylbenzyl)-aniline
  • 2-(2,4,6-trimethylbenzoyl)benzoic acid

Uniqueness

N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide stands out due to its unique combination of a triazole ring, sulfanyl group, and acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide

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